molecular formula C8H9NO B3049137 Benzene, 1,3-dimethyl-2-nitroso- CAS No. 19519-71-2

Benzene, 1,3-dimethyl-2-nitroso-

Cat. No. B3049137
CAS RN: 19519-71-2
M. Wt: 135.16 g/mol
InChI Key: OFQRRUGDGASXKM-UHFFFAOYSA-N
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Description

“Benzene, 1,3-dimethyl-2-nitroso-” is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.1632 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-dimethyl-2-nitroso-” can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Nitrosobenzene undergoes Diels–Alder reactions with dienes. Condensation with anilines affords azobenzene derivatives in a reaction known as the Mills reaction or Baeyer-Mills reaction. Reduction of nitrosobenzene produces aniline .


Physical And Chemical Properties Analysis

“Benzene, 1,3-dimethyl-2-nitroso-” is a colorless transparent liquid with a strong aromatic odor. It has a relative density of 0.8684, a melting point of -872 °C, a boiling point of 139.1 °C, and a refractive index of 4972 . It is insoluble in water but soluble in ethanol and ether .

Scientific Research Applications

Charge Transfer in Substituted Benzenes

Research on disubstituted benzene rings, including nitroso functional groups, demonstrates the importance of charge transfer between substituents and functional groups in understanding Hammett constants. This study provides insights into electronic effects in substituted benzenes, which are crucial for designing molecules with desired electronic properties (Krygowski & Sadlej-Sosnowska, 2011).

Ionic Liquid-Benzene Mixtures

The structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene has been investigated, revealing significant alterations in the ionic liquid structure due to benzene's presence. This research contributes to the understanding of ionic liquid mixtures' properties, which is essential for their application in various industrial and research contexts (Deetlefs et al., 2005).

Catalysts for Carbon-Carbon Bond Formation

Studies on 1,3-dimethyl-2-nitroso-benzene derivatives have led to the development of catalysts for carbon-carbon bond formation, demonstrating the potential of these compounds in synthetic organic chemistry and material science applications (Fossey & Richards, 2004).

Dimerization in para-Nitrosophenols

Research on the dimerization of hexasubstituted para-nitrosophenols has provided valuable insights into the molecular interactions and structural formation in these compounds, which is relevant for understanding the chemical behavior of nitroso-functionalized benzene derivatives (Alemasov et al., 2011).

Mechanism of Action

C-Nitroso species are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .

Safety and Hazards

“Benzene, 1,3-dimethyl-2-nitroso-” is highly flammable and harmful in contact with skin. It causes skin irritation. In case of fire, use CO2, dry chemical, or foam for extinction. Store in a well-ventilated place and keep cool .

Future Directions

The complex chemistry of C-nitroso species has been studied for three decades with computational chemistry. The rise of computational chemistry and resources has changed perspectives, providing a different angle to gather insights on intrinsic properties, reactivity, and mechanisms .

properties

IUPAC Name

1,3-dimethyl-2-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRRUGDGASXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173169
Record name Benzene, 1,3-dimethyl-2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,3-dimethyl-2-nitroso-

CAS RN

19519-71-2
Record name 1,3-Dimethyl-2-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19519-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-2-nitrosobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC285113
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Record name Benzene, 1,3-dimethyl-2-nitroso-
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URL https://comptox.epa.gov/dashboard/DTXSID20173169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-nitrosobenzene
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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